molecular formula C2H5Cl2OPS B074639 Ethyl dichlorothiophosphate CAS No. 1498-64-2

Ethyl dichlorothiophosphate

Cat. No.: B074639
CAS No.: 1498-64-2
M. Wt: 179 g/mol
InChI Key: SMODMOZAUKBGGM-UHFFFAOYSA-N
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Description

Ethyl dichlorothiophosphate, also known as ethyl phosphorodichloridothionate, is an organophosphorus compound with the molecular formula C2H5Cl2OPS. It is a colorless to pale yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used in the synthesis of other chemicals and has applications in various fields, including agriculture and pharmaceuticals .

Scientific Research Applications

Ethyl dichlorothiophosphate has several applications in scientific research:

Safety and Hazards

Ethyl dichlorothiophosphate is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dichlorothiophosphate can be synthesized through the reaction of ethanol with thiophosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H5OH+PSCl3C2H5OP(S)Cl2+HCl\text{C2H5OH} + \text{PSCl3} \rightarrow \text{C2H5OP(S)Cl2} + \text{HCl} C2H5OH+PSCl3→C2H5OP(S)Cl2+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethanol and thiophosphoryl chloride are reacted under controlled temperatures and pressures. The process is designed to maximize yield and purity while minimizing by-products and waste .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form ethyl thiophosphate and hydrochloric acid.

    Oxidation and Reduction: This compound can also participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl dichlorothiophosphate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of chlorine atoms and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Ethyl dichlorothiophosphate can be compared with other similar organophosphorus compounds:

    Methyl dichlorophosphate: Similar in structure but with a methyl group instead of an ethyl group.

    Phenyl dichlorophosphate: Contains a phenyl group, making it more aromatic and less reactive.

    O,O’-Diethyl chlorothiophosphate: Has two ethyl groups attached to the phosphorus atom, making it more sterically hindered and less reactive.

Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of other chemicals. Its ability to undergo various substitution reactions makes it a valuable intermediate in chemical synthesis .

Properties

IUPAC Name

dichloro-ethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMODMOZAUKBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061733
Record name O-Ethyl dichlorothiophosphate
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-64-2
Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name O-Ethyl dichlorothiophosphate
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Record name O-ethyl dichlorothiophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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